Home > Products > Screening Compounds P118347 > Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether
Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether - 1217748-67-8

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

Catalog Number: EVT-1441468
CAS Number: 1217748-67-8
Molecular Formula: C40H39F2NO3Si
Molecular Weight: 647.838
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a chemical compound with the molecular formula C40H39F2NO3SiC_{40}H_{39}F_{2}NO_{3}Si and a molecular weight of 647.82 g/mol. This compound is primarily recognized as a derivative of ezetimibe, a medication used to lower cholesterol levels. The tert-butyldiphenylsilyl ether modification enhances its stability and solubility, making it useful in various scientific and industrial applications, particularly in organic synthesis and medicinal chemistry .

Source

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can be synthesized from ezetimibe through protective group chemistry, specifically by protecting the hydroxyl group of ezetimibe with tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine . It is available commercially for research purposes from various suppliers.

Classification

This compound belongs to the class of silyl ethers, which are characterized by the presence of silicon atoms bonded to organic groups. It is also classified under pharmaceutical intermediates due to its role in the synthesis of cholesterol-lowering agents.

Synthesis Analysis

Methods

The synthesis of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether typically involves the following steps:

  1. Protection of Hydroxyl Group: The hydroxyl group on ezetimibe is protected using tert-butyldiphenylsilyl chloride.
  2. Reagents: The reaction is facilitated by a base such as imidazole or pyridine, which helps in forming the silyl ether bond.
  3. Reaction Conditions: The reaction is usually carried out under controlled conditions to ensure high purity and yield.

Technical Details

The protection reaction generally occurs at room temperature or slightly elevated temperatures, depending on the specific conditions required for optimal yield. The choice of base can significantly influence the efficiency of the reaction .

Molecular Structure Analysis

Structure

The molecular structure of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can be represented as follows:

  • InChI Key: CRBPHYMIRLKDFY-NVLDWDGTSA-N
  • Stereochemistry: The compound has several stereocenters due to its complex structure derived from ezetimibe.

Data

Key structural data includes:

  • Molecular Formula: C40H39F2NO3SiC_{40}H_{39}F_{2}NO_{3}Si
  • Molecular Weight: 647.82 g/mol
  • Chemical Structure Representation: The compound features a silyl ether functional group attached to a complex steroid-like backbone derived from ezetimibe .
Chemical Reactions Analysis

Types of Reactions

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form different oxidation states.
  • Reduction: Under specific conditions, it can be reduced to yield alcohols or alkanes.
  • Substitution: The silyl ether group can undergo substitution reactions with nucleophiles.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are often used for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical for reduction processes.
  • Substitution Reactions: Nucleophiles like halides or alkoxides are commonly involved in substitution reactions .
Mechanism of Action

The mechanism of action for Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is primarily studied in relation to its parent compound, ezetimibe. Ezetimibe works by inhibiting the absorption of cholesterol at the brush border of the small intestine, leading to decreased cholesterol levels in the bloodstream.

Process

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The silyl ether protects the hydroxyl group from hydrolysis under acidic or basic conditions.
  • Reactivity: Exhibits reactivity typical of silyl ethers, including susceptibility to hydrolysis and substitution reactions.

Relevant data regarding melting point, boiling point, and other specific properties may not be widely documented but can be inferred based on similar compounds within its class .

Applications

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether has several significant applications:

  • Scientific Research: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
  • Biological Studies: Investigated for potential biological activities and interactions with biomolecules.
  • Pharmaceutical Development: Explored for its therapeutic effects related to cholesterol management.
  • Material Science: Utilized in developing new materials and chemical processes due to its unique chemical properties .

This compound exemplifies how modifications of existing drugs can lead to new derivatives with enhanced properties suitable for further research and application in various fields.

Introduction to Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

Structural and Functional Significance in Organic Synthesis

The molecular structure (C₄₀H₃₉F₂NO₃Si, MW = 647.84 g/mol) features the TBDPS group attached via an oxygen-silicon bond to the para-position of one aromatic ring. This group's steric bulk, conferred by the tert-butyl and two phenyl substituents, provides exceptional resistance to nucleophilic attack, acidic conditions, and various reagents encountered during multi-step synthesis, unlike smaller silyl groups like TMS or TBDMS [4] [8]. This stability is paramount, as the unprotected phenolic hydroxyl is susceptible to unwanted side reactions (e.g., oxidation, alkylation) that could derail the synthesis or reduce yield.

  • Stereochemical Complexity: The molecule possesses three defined stereocenters ((3R,4S,3'S)), crucial for the biological activity of the final drug. The TBDPS group ensures these chiral centers remain unaltered during subsequent steps.
  • Orthogonal Deprotection: A key functional advantage of the TBDPS group is its selective removal under mild acidic conditions or fluoride ions (e.g., TBAF), leaving other common protecting groups (like acetals, benzyl ethers, or even TBDMS ethers in specific contexts) intact. This orthogonality allows for sequential deprotection strategies [4] [8] [10].

Table 1: Key Molecular Properties of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether [1]

PropertyValue/Descriptor
CAS Number1042722-66-6
Molecular FormulaC₄₀H₃₉F₂NO₃Si
Molecular Weight647.84 g/mol
IUPAC Name(3R,4S)-4-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one
Protecting Grouptert-Butyldiphenylsilyl (TBDPS)
Key Functional Groupsβ-Lactam (azetidin-2-one), Phenolic silyl ether, Secondary alcohol, Fluoroarenes

Role as a Key Intermediate in β-Lactam-Based Therapeutics

While β-lactams are traditionally associated with antibiotics, Ezetimibe Hydroxy TBDPS Ether exemplifies their therapeutic versatility beyond antimicrobial activity. This intermediate is central to synthesizing ezetimibe, a drug acting via a distinct β-lactam mechanism targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the gut [1] [9].

  • Cholesterol-Lowering Agent Synthesis: The TBDPS-protected intermediate is indispensable in the primary commercial routes to ezetimibe. Its stability allows for critical steps like the construction of the fluorinated side chains and the stereoselective formation/reduction of the β-lactam ring before the final deprotection reveals the pharmacologically essential free phenol [1] [3] [6]. Pharmacophore studies confirm the free phenolic OH at position 4 of the azetidinone ring is essential for optimal binding to NPC1L1, explaining the need for protection during synthesis and its eventual removal [9].
  • Potential in Anticancer β-Lactams: Beyond ezetimibe, the structural motif of a protected phenolic β-lactam, as seen in this intermediate, finds relevance in developing novel tubulin-polymerization inhibitors. Fluorinated β-lactam derivatives, synthesized using analogous protection strategies (potentially including TBDPS), demonstrate potent antiproliferative activity in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) by mimicking combretastatin A-4 and binding at the colchicine site on tubulin [2]. The rigidity and stability provided by groups like TBDPS are crucial for maintaining the bioactive cis-configuration of aryl rings in these anticancer agents.

Table 2: Role of TBDPS Protection in β-Lactam Therapeutics

Therapeutic ClassTarget/MechanismRole of TBDPS-Protected IntermediateKey Outcome
Cholesterol Absorption Inhibitors (Ezetimibe)NPC1L1 Protein InhibitionProtects phenolic OH during synthesis; Enables precise introduction of fluorinated side chains & stereocontrol. Removed late-stage to reveal active pharmacophore.Enables synthesis of potent LDL-C lowering drug. Critical for IMPROVE-IT trial success (ezetimibe + statin) [1] [9].
Microtubule-Targeting Agents (CA-4 Analogues)Tubulin Polymerization Inhibition (Colchicine site)Provides stability and locks aryl ring geometry during synthesis of fluorinated β-lactam anticancer agents.Allows synthesis of potent compounds (e.g., IC₅₀ ~0.075 µM in MCF-7 cells) [2].

Historical Development and Patent Landscape

The development of Ezetimibe Hydroxy TBDPS Ether is intertwined with the quest for efficient, stereocontrolled ezetimibe synthesis and the evolution of silyl protecting group chemistry.

  • Evolution of Silyl Protection: The TBDPS group was first systematically evaluated as a protecting group by Hanessian and Lavallée in 1975, highlighting its superior stability towards acid hydrolysis compared to TBDMS and its selectivity for primary alcohols. This foundational work paved the way for its application in complex molecule synthesis, including pharmaceuticals like ezetimibe [8] [10].
  • Patent Activity for Ezetimibe Synthesis: The critical role of this intermediate is reflected in numerous patents detailing improved synthetic routes to ezetimibe. Key patents focus on:
  • Stereoselective Formation: Protecting the phenol early allows for better control during the challenging stereoselective formation of the β-lactam ring via routes like Schiff base formation/imine Staudinger reaction or Reformatsky-type reactions [3] [6].
  • Deprotection Methodologies: Patents detail optimized conditions for the final TBDPS removal (e.g., using mild acids like acetic acid, controlled fluoride sources like TBAF, or acidic resins) to minimize side reactions and epimerization risks, ensuring high purity of the final ezetimibe API [3] [5] [6].
  • Crystallization & Polymorph Control: Patents covering ezetimibe polymorphs often involve crystallization steps of late-stage intermediates or the final API after TBDPS deprotection, emphasizing the need for pure, well-defined precursors like the deprotected ezetimibe [5].
  • Advantages Over Alternatives: Patents and literature emphasize the advantages of TBDPS over other phenolic protecting groups (like benzyl ethers or acetates) in ezetimibe synthesis:
  • vs. Benzyl Ethers: TBDPS avoids the need for potentially hazardous catalytic hydrogenation or strong Lewis acids (e.g., BBr₃) for deprotection, which could affect other sensitive functionalities (e.g., the β-lactam, the fluoride substituents) [1] [3].
  • vs. Acetates: TBDPS is stable under basic conditions commonly used for ester hydrolysis elsewhere in the molecule, preventing premature deprotection. Base treatment for acetate removal risks β-lactam ring opening [1].

Table 3: Key Patent Developments Involving Ezetimibe Hydroxy TBDPS Ether

Patent/ContextFocusSignificance for TBDPS Intermediate
Hanessian & Lavallée (1975 - Prior Art)Introduction of TBDPS groupEstablished TBDPS as acid-stable, selective protecting group enabling complex syntheses [8] [10].
EP2876102A1 / Related Process PatentsImproved Ezetimibe Synthesis RoutesDescribe use of TBDPS protection in key steps (e.g., imine formation, Reformatsky, stereoselective reductions); Highlight mild TBDPS deprotection methods (AcOH, TBAF) [3].
EP1953140A1Crystallization & Purification ProcessesInvolves intermediates post-TBDPS removal; Underscores need for high-purity deprotected ezetimibe precursors [6].
US20060160785A1Ezetimibe PolymorphsPolymorph control often relies on crystallization from intermediates derived after TBDPS cleavage [5].

Properties

CAS Number

1217748-67-8

Product Name

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

IUPAC Name

(3R,4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C40H39F2NO3Si

Molecular Weight

647.838

InChI

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1

InChI Key

CRBPHYMIRLKDFY-NVLDWDGTSA-N

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F

Synonyms

(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy_x000B_-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.